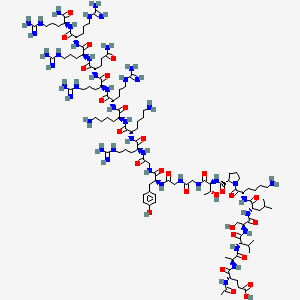
Neurokinin A(4-10) TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurokinin A (4-10) TFA is a tachykinin NK2 receptor agonist.
Applications De Recherche Scientifique
Peptide Synthesis and Conjugation
- Neurokinin A, including its segment Neurokinin A(4-10) TFA, has been synthesized for research purposes. Fujii et al. (2009) developed a method for preparing neurokinin A-BSA conjugates using heterobifunctional crosslinking reagents. This approach is significant for studying peptide-protein interactions and the functions of neurokinin A in biological systems (Fujii et al., 2009).
Identification in Biological Samples
- Cheung et al. (1993) employed a chromatographic procedure using trifluoroacetic acid (TFA) to identify multiple tachykinins, including neurokinin A-like substances, in the bovine adrenal medulla. This research aids in understanding the distribution and function of neurokinin A in adrenal tissues (Cheung et al., 1993).
Receptor Interaction Studies
- The interaction of neurokinin A, including its fragment Neurokinin A(4-10), with tachykinin receptors has been extensively studied. Research by Maggi (1995) explored the pharmacology of tachykinin receptors, elucidating the role of neurokinin A in neurotransmission and receptor interactions (Maggi, 1995).
- Warner et al. (2002) conducted a structure-activity study on Neurokinin A(4-10), focusing on its interaction with the NK2 receptor in human colon circular muscle. This research provides insights into the molecular aspects of neurokinin A's interaction with its receptors (Warner et al., 2002).
Pharmacological Studies
- Neurokinin A, including Neurokinin A(4-10), has been the subject of various pharmacological studies. Rovero et al. (1989) investigated the structure-activity relationships of neurokinin A and its fragments to identify selective agonists for the NK-2 receptor (Rovero et al., 1989).
- Research by Maggi et al. (1990) on [beta Ala8]neurokinin A-(4-10) provided insights into the in vivo pharmacology of this selective NK-2 tachykinin receptor agonist (Maggi et al., 1990).
Receptor Characterization
- The molecular cloning of the human neurokinin A receptor, its localization, and functional studies have been crucial in understanding neurokinin A's role in the body. Gerard et al. (1990) cloned the NK-2 receptor gene and analyzed its sequence, providing foundational knowledge for subsequent neurokinin A research (Gerard et al., 1990).
Propriétés
Formule moléculaire |
C₃₆H₅₅F₃N₈O₁₂S |
|---|---|
Poids moléculaire |
880.93 |
Séquence |
One Letter Code: DSFVGLM-NH2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





